[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine
Overview
Description
“[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine” is a chemical compound with the CAS Number 1869-22-3 . It has a molecular weight of 210.59 . The IUPAC name for this compound is 1-[2-chloro-5-(trifluoromethyl)phenyl]hydrazine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H6ClF3N2/c8-5-2-1-4(7(9,10)11)3-6(5)13-12/h1-3,13H,12H2 . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 210.58 g/mol . The compound has a topological polar surface area of 38 Ų .Scientific Research Applications
Synthesis of Heterocyclic Compounds :
- Hydrazine derivatives, including [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine, are utilized in the synthesis of heterocyclic compounds. These reactions often lead to the formation of pharmaceutically relevant derivatives. For instance, studies have explored the synthesis of di- or polyheterocyclic derivatives through reactions with anilines and bidentates (El‐Saraf & El-sayed, 1996).
Formation of Unexpected Reaction Products :
- Investigations into the reactions of certain hydrazine derivatives have yielded unexpected products, highlighting the complexity and potential for novel discoveries in chemical reactions involving hydrazines. For example, a study on the reaction of 2-chloro-1-phenylethane-1,1-dithiol with hydrazine revealed an unexpected product formation, leading to a novel route to synthesize 4,5-Dihydro-1,2,3-thiadiazoles (Shagun et al., 2003).
Pharmaceutical and Biological Research :
- Hydrazine derivatives are significant in pharmaceutical research, particularly in the development of compounds with potential anticancer activities. Research has shown the use of this compound in synthesizing compounds that demonstrate biological activities, such as antitumor properties. These studies often involve molecular docking and dynamics simulation to predict and analyze the biological activities of the synthesized compounds (Mary et al., 2021).
Synthesis of Antimicrobial Agents :
- The synthesis of novel bisaryl hydrazino-s-triazine derivatives, prepared from reactions involving various aryl hydrazine derivatives, including this compound, has been investigated for their microbial activity against gram-positive and gram-negative bacteria (Chaudhari, Patel, & Hathi, 2007).
Development of Analytical Methods :
- Research has been conducted to develop analytical methods for the determination of phenylhydrazine in the presence of hydrazine. This includes the use of modified electrodes for the electrocatalytic oxidization and detection of these compounds, indicating the relevance of hydrazine derivatives in analytical chemistry (Afzali, Karimi-Maleh, & Khalilzadeh, 2011).
Safety and Hazards
“[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine” is associated with several hazard statements, including H302, H312, H315, H319, H332, H335 . These indicate that the compound is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Mechanism of Action
Target of Action
It’s known that many hydrazine derivatives interact with various biological targets, often acting as inhibitors or modulators .
Mode of Action
Generally, hydrazine derivatives can form hydrazones with carbonyl compounds, which may interfere with the normal function of biological macromolecules .
Properties
IUPAC Name |
[2-chloro-5-(trifluoromethyl)phenyl]hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2/c8-5-2-1-4(7(9,10)11)3-6(5)13-12/h1-3,13H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPSYPXQNRTIRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366145 | |
Record name | [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1869-22-3 | |
Record name | [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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